molecular formula C11H15NO2 B12641596 1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine CAS No. 246861-21-2

1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine

Cat. No.: B12641596
CAS No.: 246861-21-2
M. Wt: 193.24 g/mol
InChI Key: HCFHWXDIZOAUTQ-UHFFFAOYSA-N
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Description

6-Methyl-3,4-methylenedioxyamphetamine, commonly known as 6-Methyl-MDA, is an entactogen and psychedelic drug belonging to the amphetamine class. It was first synthesized in the late 1990s by a team led by David E. Nichols at Purdue University. The compound was developed while investigating derivatives of 3,4-methylenedioxyamphetamine and 3,4-methylenedioxy-N-methylamphetamine .

Preparation Methods

6-Methyl-3,4-methylenedioxyamphetamine is synthesized through a series of chemical reactions. The synthetic route typically involves the methylation of 3,4-methylenedioxyamphetamine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Chemical Reactions Analysis

6-Methyl-3,4-methylenedioxyamphetamine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the structure-activity relationships of entactogens and psychedelics.

    Biology: Research has focused on its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine reuptake inhibition.

    Medicine: Although not widely used clinically, it has been investigated for its potential therapeutic effects in treating conditions like post-traumatic stress disorder and anxiety.

    Industry: The compound is used in the synthesis of other chemical derivatives for research purposes.

Mechanism of Action

6-Methyl-3,4-methylenedioxyamphetamine exerts its effects primarily by inhibiting the reuptake of serotonin, dopamine, and norepinephrine. It has IC50 values of 783 nM, 28,300 nM, and 4,602 nM for inhibiting the reuptake of these neurotransmitters, respectively. The compound enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This results in their release by reversing their respective transporters through phosphorylation .

Comparison with Similar Compounds

6-Methyl-3,4-methylenedioxyamphetamine is structurally similar to other compounds in the amphetamine class, such as:

6-Methyl-3,4-methylenedioxyamphetamine is unique due to its specific methylation pattern, which influences its pharmacological profile and potency compared to its analogues.

Properties

CAS No.

246861-21-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(6-methyl-1,3-benzodioxol-5-yl)propan-2-amine

InChI

InChI=1S/C11H15NO2/c1-7-3-10-11(14-6-13-10)5-9(7)4-8(2)12/h3,5,8H,4,6,12H2,1-2H3

InChI Key

HCFHWXDIZOAUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CC(C)N)OCO2

Origin of Product

United States

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